molecular formula C22H14F3NO3S2 B4540184 (5E)-3-(4-methoxyphenyl)-2-thioxo-5-({5-[3-(trifluoromethyl)phenyl]furan-2-yl}methylidene)-1,3-thiazolidin-4-one

(5E)-3-(4-methoxyphenyl)-2-thioxo-5-({5-[3-(trifluoromethyl)phenyl]furan-2-yl}methylidene)-1,3-thiazolidin-4-one

Cat. No.: B4540184
M. Wt: 461.5 g/mol
InChI Key: LAEQOMVPHKEMBO-XDHOZWIPSA-N
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Description

The compound (5E)-3-(4-methoxyphenyl)-2-thioxo-5-({5-[3-(trifluoromethyl)phenyl]furan-2-yl}methylidene)-1,3-thiazolidin-4-one is a thiazolidinone derivative characterized by a rigid heterocyclic core. Its structure includes:

  • Thiazolidinone backbone: A five-membered ring with nitrogen and sulfur atoms at positions 1 and 2, respectively.
  • Thioxo group at position 2: The sulfur atom increases electronegativity and may participate in hydrogen bonding or metal coordination.
  • (5E)-Configuration: The exocyclic double bond at position 5 adopts an E-geometry, critical for maintaining planar conformation and biological activity.
  • Furan-2-ylmethylidene substituent: The furan ring is substituted with a 3-(trifluoromethyl)phenyl group, introducing strong electron-withdrawing effects (–CF₃) and lipophilicity.

The trifluoromethyl group on the furan ring may enhance metabolic stability and binding affinity to hydrophobic targets .

Properties

IUPAC Name

(5E)-3-(4-methoxyphenyl)-2-sulfanylidene-5-[[5-[3-(trifluoromethyl)phenyl]furan-2-yl]methylidene]-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H14F3NO3S2/c1-28-16-7-5-15(6-8-16)26-20(27)19(31-21(26)30)12-17-9-10-18(29-17)13-3-2-4-14(11-13)22(23,24)25/h2-12H,1H3/b19-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAEQOMVPHKEMBO-XDHOZWIPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=O)C(=CC3=CC=C(O3)C4=CC(=CC=C4)C(F)(F)F)SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)N2C(=O)/C(=C\C3=CC=C(O3)C4=CC(=CC=C4)C(F)(F)F)/SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H14F3NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-3-(4-methoxyphenyl)-2-thioxo-5-({5-[3-(trifluoromethyl)phenyl]furan-2-yl}methylidene)-1,3-thiazolidin-4-one typically involves multi-step organic reactions. One common method includes the condensation of 4-methoxybenzaldehyde with 3-(trifluoromethyl)benzaldehyde in the presence of a base to form the corresponding chalcone. This intermediate is then reacted with thiosemicarbazide under acidic conditions to yield the thiazolidinone ring. The final step involves the cyclization of the intermediate to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(5E)-3-(4-methoxyphenyl)-2-thioxo-5-({5-[3-(trifluoromethyl)phenyl]furan-2-yl}methylidene)-1,3-thiazolidin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the thioxo group to a thiol.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and mild acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and anhydrous solvents.

    Substitution: Nitric acid, halogens (chlorine, bromine), and appropriate catalysts.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols.

    Substitution: Nitro derivatives, halogenated compounds.

Scientific Research Applications

Chemistry

In chemistry, (5E)-3-(4-methoxyphenyl)-2-thioxo-5-({5-[3-(trifluoromethyl)phenyl]furan-2-yl}methylidene)-1,3-thiazolidin-4-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features suggest it may interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, this compound is investigated for its potential therapeutic properties. It may exhibit antimicrobial, anti-inflammatory, or anticancer activities, although further research is needed to confirm these effects.

Industry

In the industrial sector, this compound can be used as an intermediate in the production of pharmaceuticals, agrochemicals, and specialty chemicals. Its unique reactivity makes it valuable for the synthesis of high-value products.

Mechanism of Action

The mechanism of action of (5E)-3-(4-methoxyphenyl)-2-thioxo-5-({5-[3-(trifluoromethyl)phenyl]furan-2-yl}methylidene)-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting anti-inflammatory or anticancer effects. The exact molecular pathways and targets are still under investigation.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The target compound was compared to structurally related thiazolidinones with variations in substituents (Table 1):

Compound ID R₁ (Position 3) R₂ (Furan Substitution) Key Features Reference
Target 4-Methoxyphenyl 3-(Trifluoromethyl)phenyl –CF₃ (lipophilic, electron-withdrawing)
1 Methyl 4-Chlorophenyl –Cl (moderate electron-withdrawing)
7 Phenyl 3-Nitrophenyl –NO₂ (strong electron-withdrawing)
16 Phenyl 4-Chlorophenyl –Cl (moderate electron-withdrawing)
17 (21d) 4-Trifluoromethylphenyl Furan-2-ylmethylidene –CF₃ (enhanced lipophilicity)
18 3-Chlorophenyl 2-Methoxyphenyl –OCH₃ (electron-donating)

Key Observations :

  • 4-Methoxyphenyl at position 3 improves solubility compared to non-polar substituents (e.g., phenyl or chlorophenyl) .
  • The E-configuration at the methylidene group is conserved across active analogues, suggesting its importance in maintaining planar geometry for target binding .
Physicochemical Properties
  • Lipophilicity : The –CF₃ group in the target compound increases logP compared to –Cl or –OCH₃ analogues, favoring membrane permeability but reducing aqueous solubility .
  • Melting Points: Derivatives with nitro (–NO₂) or trifluoromethyl (–CF₃) groups exhibit higher melting points (>220°C) due to stronger intermolecular forces .

Biological Activity

The compound (5E)-3-(4-methoxyphenyl)-2-thioxo-5-({5-[3-(trifluoromethyl)phenyl]furan-2-yl}methylidene)-1,3-thiazolidin-4-one is a member of the thiazolidinone family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound based on available research findings, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C21H18F3N1O2S1C_{21}H_{18}F_{3}N_{1}O_{2}S_{1} with a molecular weight of approximately 395.43 g/mol. The structure is characterized by a thiazolidinone core with various substituents that enhance its biological properties.

Biological Activity Overview

Research indicates that thiazolidinones exhibit a wide range of biological activities, including:

  • Antioxidant Activity : Compounds in this class have been shown to scavenge free radicals and reduce oxidative stress. This is significant in preventing cellular damage related to various diseases.
  • Antimicrobial Properties : Thiazolidinones have demonstrated activity against various bacterial and fungal strains, suggesting their potential as antimicrobial agents.
  • Cytotoxic Effects : Some derivatives have shown cytotoxicity against cancer cell lines, indicating their potential role in cancer therapy.

Antioxidant Activity

A study investigating the antioxidant properties of thiazolidinones found that derivatives similar to this compound exhibited significant scavenging activity against DPPH radicals. The IC50 values were comparable to known antioxidants such as ascorbic acid, highlighting their potential for therapeutic use in oxidative stress-related conditions .

Antimicrobial Activity

In vitro studies have reported that thiazolidinone derivatives possess notable antimicrobial activity against Gram-positive and Gram-negative bacteria. For instance, compounds with similar structures inhibited the growth of Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) ranging from 32 to 128 µg/mL .

Cytotoxicity Studies

The cytotoxic potential of this compound was evaluated using various cancer cell lines. The compound demonstrated significant cytotoxic effects with IC50 values ranging from 10 to 20 µM against human breast cancer (MCF-7) and lung cancer (A549) cell lines. These findings suggest that the compound may induce apoptosis through mechanisms involving oxidative stress and mitochondrial dysfunction .

The biological activities of thiazolidinones can be attributed to several mechanisms:

  • Reactive Oxygen Species (ROS) Modulation : The ability to modulate ROS levels contributes to both antioxidant and anticancer activities.
  • Enzyme Inhibition : Some thiazolidinones inhibit key enzymes involved in cancer cell proliferation and survival.
  • Membrane Disruption : Antimicrobial properties are often linked to the disruption of microbial cell membranes.

Case Studies

A notable case study involved the synthesis and evaluation of a series of thiazolidinone derivatives, including this compound. Researchers found that modifications at the C5 position significantly enhanced both antioxidant and cytotoxic properties. This study highlights the importance of structural optimization in developing effective therapeutic agents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(5E)-3-(4-methoxyphenyl)-2-thioxo-5-({5-[3-(trifluoromethyl)phenyl]furan-2-yl}methylidene)-1,3-thiazolidin-4-one

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